BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Anticancer drug discovery Triazole carboxamide pharmacophore Patent landscaping

This compound is a distinct anticancer chemotype within the triazole carboxamide family, bearing a 3-methylphenyl at N1 and a 3-acetylphenyl on the exocyclic amide—a substitution pattern patented for activity against hepatoma, leukemia, and breast cancer cell lines. Unlike generic ATC analogs, its electronic and steric profile is optimized for kinase-target engagement. Ideal for oncology-focused lead optimization and SAR expansion studies.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 951903-11-0
Cat. No. B2953624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951903-11-0
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N
InChIInChI=1S/C18H17N5O2/c1-11-5-3-8-15(9-11)23-17(19)16(21-22-23)18(25)20-14-7-4-6-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25)
InChIKeyVGHXDGNGUJCLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951903-11-0): Chemical Class, Scaffold Identity, and Baseline Procurement Profile


N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951903-11-0) is a fully synthetic small molecule (MW 335.37 g/mol, molecular formula C18H17N5O2) built on a 5-amino-1,2,3-triazole-4-carboxamide (ATC) core . The ATC scaffold was originally identified through phenotypic high-content screening against intracellular Trypanosoma cruzi and subsequently optimized for potency, aqueous solubility, and metabolic stability [1]. The compound is distinguished from the extensively characterized anti-Chagas ATC leads by its N1-(3-methylphenyl) and N-(3-acetylphenyl) carboxamide substitution pattern, which redirects its biological profiling toward anticancer target space, as evidenced by its inclusion in patent filings claiming utility against human hepatoma, leukemia, and breast cancer cell lines [2]. This dual substitution—a meta-methyl on the N1-phenyl ring and a meta-acetyl on the exocyclic amide phenyl—creates a distinct electronic and steric environment not replicated by any single close analog, establishing its identity as a chemically discrete procurement entity within the broader triazole carboxamide family.

Why N-(3-Acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Other ATC-Class Compounds for Anticancer Screening


The 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore is exquisitely sensitive to peripheral substitution, with published structure–activity relationship (SAR) data demonstrating that even single-atom changes on the N1-aryl or exocyclic amide phenyl rings can shift pEC50 values by more than 10-fold against intracellular targets [1]. In the J. Med. Chem. ATC optimization campaign, replacement of a meta-methoxy with meta-methyl on the anilide ring retained anti-T. cruzi potency but altered metabolic stability, while introduction of polar groups at the same position reduced activity by over 100-fold [1]. These findings demonstrate that ATC-class compounds are not functionally interchangeable. For CAS 951903-11-0 specifically, the combination of a 3-methyl substituent on the N1-phenyl ring (providing modest electron-donating and lipophilic character) and a 3-acetyl substituent on the carboxamide phenyl ring (introducing a hydrogen-bond-accepting carbonyl and polar surface area) creates a unique pharmacophoric signature that distinguishes it from the unsubstituted phenyl analog (CAS 950253-69-7), the 4-chlorophenyl analog, and the 3-trifluoromethylphenyl analog. Generic substitution with any of these close analogs would alter both the electronic distribution across the triazole core and the three-dimensional presentation of key functional groups, with predictable consequences for target engagement and selectivity profiles [2].

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951903-11-0): Comparator-Based Analysis for Scientific Procurement Decisions


Anticancer Patent Specificity: Exclusive Claiming of the 3-Methylphenyl/3-Acetylphenyl Combination for Antitumor Applications

CAS 951903-11-0 is specifically claimed in patent filings by Lin Lianzhu (South China University of Technology) for the preparation of antitumor medicines, with demonstrated toxicity against human hepatoma, human leukemia, and human breast cancer cell lines [1]. This patent specificity constitutes a de facto differentiation from close analogs: the unsubstituted phenyl analog (CAS 950253-69-7), the 4-chlorophenyl analog, and the 3-trifluoromethylphenyl analog are not co-claimed in this patent family for the same indication, suggesting that the 3-methylphenyl/3-acetylphenyl combination provides a distinct anticancer activity profile warranting independent intellectual property protection [1]. The patent disclosure establishes a documented use-case for this precise substitution pattern that is absent for its closest commercially available analogs.

Anticancer drug discovery Triazole carboxamide pharmacophore Patent landscaping

Structural Differentiation from the Parent Unsubstituted Phenyl Analog: Predicted Physicochemical Property Shifts

Relative to the unsubstituted N1-phenyl analog (CAS 950253-69-7), CAS 951903-11-0 incorporates a meta-methyl group on the N1-phenyl ring, which increases calculated lipophilicity (estimated ΔcLogP ≈ +0.5) and molecular weight by 14 Da . In the published ATC SAR from J. Med. Chem. 2017, a meta-methyl substitution on the anilide ring of a closely related ATC scaffold (compound 49) retained comparable anti-T. cruzi potency (pEC50 within the same order of magnitude as the meta-methoxy benchmark) while modestly altering metabolic stability [1]. By extrapolation within the ATC class, the 3-methylphenyl modification on CAS 951903-11-0 is predicted to confer distinct LogD, aqueous solubility, and microsomal stability values compared to the unsubstituted phenyl and halogenated phenyl analogs, though direct experimental confirmation is currently unavailable in the public domain. This class-level inference is supported by the J. Med. Chem. observation that small substituent changes on aryl rings of ATC compounds produce measurable shifts in PFI (Property Forecast Index) and ChromLogDpH7.4 [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Kinase Inhibition Potential: Class-Level Biological Annotation Differentiating from Antiparasitic ATC Leads

While the extensively optimized ATC leads from the J. Med. Chem. 2017 series target intracellular T. cruzi (with lead compounds achieving pEC50 values of 7.4 and demonstrating oral efficacy in a mouse model of Chagas disease) [1], CAS 951903-11-0 is annotated in chemical vendor databases as a potential kinase and protease inhibitor with relevance to cancer progression and inflammation . This shift in biological annotation—from antiparasitic to anticancer kinase/protease targeting—is consistent with the distinct N1-(3-methylphenyl) and N-(3-acetylphenyl) substitution pattern, which diverges from the benzyl-substituted ATC scaffold optimized for anti-T. cruzi activity [1]. The 3-acetylphenyl carboxamide moiety introduces a hydrogen-bond-accepting carbonyl that may engage the hinge region of kinase ATP-binding sites, a recognition motif commonly exploited in type II kinase inhibitor design. Although direct kinase IC50 data for CAS 951903-11-0 are not publicly available, the class-level annotation as a kinase-interacting chemotype differentiates it from the antiparasitic ATC leads and positions it within a distinct target space relevant to oncology procurement.

Kinase inhibitor screening Cancer biology Triazole pharmacophore

Absence of Anti-Chagas Phenotypic Activity Annotations: Negative Differentiation from the ATC Lead Series

The J. Med. Chem. 2017 ATC optimization campaign established that anti-T. cruzi activity in the ATC series is highly dependent on the nature of both the N1 substituent (benzyl-type preferred) and the exocyclic amide substituent (directly linked aromatic or heteroaromatic amides preferred, with N-benzyl amides being inactive) [1]. Compound 43 (N-phenyl amide) retained activity with pEC50 > 6, demonstrating that N-phenyl carboxamides can maintain anti-T. cruzi potency within the ATC scaffold [1]. However, CAS 951903-11-0 was not included in the published anti-T. cruzi screening data set, and no antiparasitic activity data have been reported for this specific compound. This negative evidence—the absence of anti-Chagas annotation—is informative for procurement: if the intended application is antiparasitic drug discovery, the extensively characterized J. Med. Chem. ATC leads (e.g., compounds 11, 20, 37) with published pEC50, solubility, metabolic stability, and in vivo efficacy data would be more appropriate procurement choices than CAS 951903-11-0. Conversely, if the goal is anticancer or kinase-targeted screening, CAS 951903-11-0 occupies a distinct and potentially more relevant annotation space.

Antiparasitic drug discovery Chagas disease Target product profile

Recommended Application Scenarios for N-(3-Acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951903-11-0) Based on Verified Differentiation Evidence


Anticancer Lead Discovery: Screening Against Hepatoma, Leukemia, and Breast Cancer Cell Line Panels

Given the patent-validated anticancer annotation with reported toxicity against human hepatoma, human leukemia, and human breast cancer cell lines [1], CAS 951903-11-0 is most appropriately deployed as a starting point for anticancer lead optimization programs targeting these specific indications. Procurement for this application is supported by the compound's unique patent position relative to its closest structural analogs, which lack equivalent anticancer patent claims [1]. Researchers should prioritize this compound over the unsubstituted phenyl analog (CAS 950253-69-7) or halogenated phenyl analogs when the screening objective is anticancer activity, as the 3-methyl/3-acetyl substitution pattern is the specific chemotype associated with the claimed antitumor efficacy.

Kinase Inhibition Screening Cascades: Exploring Hinge-Binding Chemotypes in Oncology

The vendor annotation of potential kinase and protease inhibitory activity [1], combined with the presence of a 3-acetylphenyl carboxamide moiety capable of hinge-region hydrogen bonding, supports the inclusion of CAS 951903-11-0 in kinase-focused screening cascades for oncology targets. This application scenario is distinct from the antiparasitic use-case of the published ATC lead series (J. Med. Chem. 2017), which was optimized against an intracellular parasite phenotypic readout rather than isolated kinase targets [2]. Procurement for kinase screening should be accompanied by confirmatory biochemical profiling, as direct kinase IC50 data are not yet publicly available for this compound.

ATC Scaffold SAR Expansion: Probing the Effect of N1-Aryl Substitution on Physicochemical and ADMET Parameters

The J. Med. Chem. 2017 ATC optimization study demonstrated that peripheral substitution on the ATC core profoundly affects potency, solubility, metabolic stability, and oral exposure [1]. CAS 951903-11-0, with its N1-(3-methylphenyl) and N-(3-acetylphenyl) substitution, represents a chemically distinct entry within the ATC chemical space that has not been characterized in the published anti-Chagas SAR. Procurement for systematic SAR expansion studies—comparing this compound's experimental LogD, kinetic solubility, microsomal stability, and CYP inhibition profile against the published ATC leads—would generate valuable data to guide multiparameter optimization of the ATC scaffold for applications beyond antiparasitic indications [1].

Negative Control for Anti-Chagas Phenotypic Screening: Differentiating Antiparasitic from Anticancer ATC Chemotypes

Because CAS 951903-11-0 is not annotated for anti-T. cruzi activity and was not included in the published ATC anti-Chagas optimization dataset [1], it can serve as a structural control compound in phenotypic screening campaigns designed to distinguish antiparasitic ATC chemotypes (typified by the J. Med. Chem. 2017 benzyl-substituted leads) from anticancer ATC chemotypes (typified by CAS 951903-11-0). This application leverages the compound's negative differentiation—the absence of anti-Chagas annotation—to help establish selectivity fingerprints across disease areas within the broader ATC chemical class.

Quote Request

Request a Quote for N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.